6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Catalog No.
S13986900
CAS No.
M.F
C10H13ClFN
M. Wt
201.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hyd...

Product Name

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

IUPAC Name

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

InChI

InChI=1S/C10H12FN.ClH/c1-6-4-7(11)5-9-8(6)2-3-10(9)12;/h4-5,10H,2-3,12H2,1H3;1H

InChI Key

CEERCTCPPDUARX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCC2N)F.Cl

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound characterized by the molecular formula C10H13ClFNC_{10}H_{13}ClFN and a molecular weight of approximately 201.7 g/mol. This compound is a fluorinated derivative of indanamine, featuring a fluorine atom at the 6th position and a methyl group at the 4th position of the indane ring structure. The presence of these substituents contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: This compound can be oxidized to produce ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to simpler amines or hydrocarbons with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

These reactions allow for the modification of the compound to create derivatives with potentially altered properties.

Research indicates that 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential therapeutic effects on neurological disorders, acting as a building block for various pharmaceutical compounds. The fluorine atom enhances its binding affinity to biological targets, which may contribute to its efficacy in medicinal applications .

The synthesis of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several steps:

  • Starting Material: Preparation of the indene ring system.
  • Fluorination: Introduction of the fluorine atom at the 6th position using fluorinating agents such as N-fluorobenzenesulfonimide under controlled conditions.
  • Methylation: The methyl group is introduced at the 4th position using methylating agents like methyl iodide in the presence of a base.
  • Amination: The amine group is introduced through reductive amination using ammonia or an amine source along with a reducing agent such as sodium cyanoborohydride.
  • Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid.

6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications across various fields:

  • Medicinal Chemistry: Used as a precursor in synthesizing pharmaceutical compounds targeting neurological disorders.
  • Materials Science: Employed in developing organic electronic materials, including organic light-emitting diodes and organic photovoltaics.
  • Biological Studies: Functions as a probe in biochemical assays for studying enzyme interactions and receptor binding.
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules .

The mechanism of action for 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, which is crucial for its biological effects. Studies suggest that this compound may modulate the activity of certain biological pathways depending on its target .

Several compounds share structural similarities with 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride:

Compound NameCAS NumberSimilarity
6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride1191908-44-7High
4-methyl-2,3-dihydro-1H-inden-1-amine hydrochlorideNot specifiedModerate
6-chloro-4-methyl-2,3-dihydro-1H-inden-1-amino hydrochlorideNot specifiedModerate

Uniqueness

The uniqueness of 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-amino hydrochloride lies in its combination of both fluorine and methyl groups. This configuration enhances its stability and binding affinity while influencing solubility and reactivity compared to similar compounds. The distinct properties derived from these substituents make it a valuable candidate in medicinal chemistry and material science applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

201.0720553 g/mol

Monoisotopic Mass

201.0720553 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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